molecular formula C22H21NOS B097172 N-(alpha-((Phenylthio)methyl)phenethyl)benzamide CAS No. 19071-63-7

N-(alpha-((Phenylthio)methyl)phenethyl)benzamide

Cat. No. B097172
CAS RN: 19071-63-7
M. Wt: 347.5 g/mol
InChI Key: OTRNNWSFGPFBHC-UHFFFAOYSA-N
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Description

N-(alpha-((Phenylthio)methyl)phenethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PTMB, and it is a derivative of benzamide. PTMB has been used in several scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of PTMB involves its interaction with proteins and DNA. PTMB binds to proteins through its thiol group, which forms a covalent bond with the protein. This interaction can lead to changes in the protein's structure and function. PTMB also binds to DNA through its benzamide group, which intercalates between the DNA base pairs. This interaction can lead to changes in the DNA structure and function.

Biochemical And Physiological Effects

PTMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. PTMB has also been shown to induce apoptosis in cancer cells by activating caspase-3. In addition, PTMB has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

PTMB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. PTMB is also a fluorescent probe, which makes it useful for studying protein-DNA interactions. However, PTMB has some limitations for laboratory experiments. It can react with other thiol-containing compounds, which can interfere with the results. PTMB can also be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on PTMB. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its interaction with different proteins and DNA sequences to understand its mechanism of action better. PTMB can also be used as a tool to study the structure and function of proteins and DNA. Furthermore, the synthesis of PTMB derivatives with improved properties can lead to the development of new probes and drugs.

Synthesis Methods

The synthesis method of PTMB involves the reaction of benzamide with phenylthiomethyl chloride in the presence of a base. The reaction leads to the formation of PTMB, which can be purified using column chromatography. The yield of PTMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

PTMB has been widely used in scientific research due to its potential application in various fields. It has been used as a ligand in the development of new drugs and as a probe in biochemical studies. PTMB has also been used as a fluorescent probe to study the binding of proteins and DNA.

properties

CAS RN

19071-63-7

Product Name

N-(alpha-((Phenylthio)methyl)phenethyl)benzamide

Molecular Formula

C22H21NOS

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1-phenyl-3-phenylsulfanylpropan-2-yl)benzamide

InChI

InChI=1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24)

InChI Key

OTRNNWSFGPFBHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

synonyms

N-(alpha-((Phenylthio)methyl)phenethyl)benzamide

Origin of Product

United States

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